Product packaging for Furo[3,2-b]pyridine-5-carboxamide(Cat. No.:CAS No. 182691-68-5)

Furo[3,2-b]pyridine-5-carboxamide

Cat. No.: B071825
CAS No.: 182691-68-5
M. Wt: 162.15 g/mol
InChI Key: ZCSXPHFDHCZENP-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine-5-carboxamide is a high-value heterocyclic organic compound that serves as a critical synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery research. Its core structure, which features a fused furopyridine ring system, is of significant interest for the design and synthesis of novel small molecule inhibitors and biological probes. This compound's primary research value lies in its potential as a key precursor for the development of therapeutics targeting various kinase families, as the rigid, planar bicyclic system can effectively mimic adenine and compete for the ATP-binding pocket. Researchers utilize this compound to explore structure-activity relationships (SAR) in programs focused on oncology, inflammatory diseases, and central nervous system (CNS) disorders. The carboxamide functional group provides a versatile handle for further synthetic elaboration through amide coupling or metal-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for high-throughput screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B071825 Furo[3,2-b]pyridine-5-carboxamide CAS No. 182691-68-5

Properties

IUPAC Name

furo[3,2-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-8(11)6-1-2-7-5(10-6)3-4-12-7/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSXPHFDHCZENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441335
Record name Furo[3,2-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182691-68-5
Record name Furo[3,2-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Furo 3,2 B Pyridine 5 Carboxamide and Its Precursors

Strategies for the Construction of the Furo[3,2-b]pyridine (B1253681) Core

The assembly of the furo[3,2-b]pyridine scaffold can be achieved through various synthetic routes, each with its own advantages and applications. These methods include cyclization reactions, metal-mediated couplings, and one-pot procedures.

Cyclization Reactions in Furo[3,2-b]pyridine Synthesis

Cyclization reactions are a cornerstone in the synthesis of the furo[3,2-b]pyridine core. One prominent method involves the copper-mediated oxidative cyclization to assemble the scaffold. nih.govresearchgate.net This strategy has been successfully employed in the preparation of a diverse set of furo[3,2-b]pyridine derivatives. nih.gov

Another powerful cyclization technique is the Pictet-Spengler reaction. This method has been developed for the synthesis of tetrahydrofuro[3,2-c]pyridines, which are hydrogenated analogues of the furo[3,2-b]pyridine system. beilstein-journals.org The reaction involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aldehydes, followed by an acid-catalyzed cyclization. beilstein-journals.org This approach provides a semi-one-pot synthesis for a range of 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org

Intramolecular heteroannulation is another key cyclization strategy. For instance, a one-pot Sonogashira coupling followed by a heteroannulation sequence has been used for the efficient synthesis of the parent furo[3,2-b]pyridine. researchgate.net

The table below summarizes key cyclization reactions used in the synthesis of furopyridine systems.

Cyclization TypeKey Reagents/ConditionsProduct TypeReference
Copper-Mediated Oxidative CyclizationCopper catalystFuro[3,2-b]pyridines nih.govresearchgate.net
Pictet-Spengler ReactionAcid catalyst, AldehydesTetrahydrofuro[3,2-c]pyridines beilstein-journals.org
Intramolecular HeteroannulationSonogashira coupling conditionsFuro[3,2-b]pyridines researchgate.net

Metal-Mediated Couplings for Furo[3,2-b]pyridine Scaffold Assembly

Metal-mediated coupling reactions are pivotal in the construction of the furo[3,2-b]pyridine scaffold, offering a versatile and efficient approach. nih.govresearchgate.net These reactions often involve the chemoselective coupling of appropriately substituted pyridine (B92270) and furan (B31954) precursors. nih.gov

A notable example is the use of palladium/copper catalysis in a one-pot synthesis of 2-substituted furo[3,2-b]pyridines. nih.gov This method utilizes the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes under ultrasound irradiation, employing a Pd/C-CuI-PPh3-Et3N catalytic system. nih.gov This process involves a sequential C-C coupling followed by a C-O bond-forming reaction. nih.gov

The Sonogashira coupling is another frequently used metal-mediated reaction for assembling the furo[3,2-b]pyridine core. researchgate.net This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a key step in several synthetic routes.

The following table highlights different metal-mediated coupling strategies for furo[3,2-b]pyridine synthesis.

Coupling ReactionCatalytic SystemStarting MaterialsProductReference
Sonogashira/HeteroannulationPd/Cu3-chloro-2-hydroxypyridine, terminal alkynes2-substituted furo[3,2-b]pyridines researchgate.net
C-C/C-O CouplingPd/C-CuI-PPh3-Et3N3-chloro-2-hydroxypyridine, terminal alkynes2-substituted furo[3,2-b]pyridines nih.gov

One-Step Synthetic Approaches to Furo[3,2-b]pyridine Systems

One-pot synthetic procedures offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. A convenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed, which involves sequential C-C coupling and C-O bond formation reactions. nih.gov This reaction is performed under ultrasound irradiation in the presence of a Pd/C catalyst. nih.gov

Another efficient one-pot method involves a Sonogashira coupling followed by a heteroannulation sequence to construct the furo[3,2-b]pyridine scaffold. researchgate.net This approach has been utilized for the regioselective synthesis of various substituted furo[3,2-b]pyridines. researchgate.net

Precursor-Based Synthetic Routes (e.g., Furo[3,2-b]pyridine-5-carboxylic Acid)

The synthesis of Furo[3,2-b]pyridine-5-carboxamide often proceeds through its corresponding carboxylic acid precursor, Furo[3,2-b]pyridine-5-carboxylic acid. The conversion of the carboxylic acid to the carboxamide is a standard chemical transformation.

The synthesis of the furo[3,2-b]pyridine core itself can start from various precursors. For instance, the synthesis of furo[2,3-b]pyridines has been achieved starting from 2,5-dichloronicotinic acid. nih.gov This multi-step synthesis involves the formation of an ester, followed by a tandem SNAr-cyclisation reaction and subsequent decarboxylation to yield the furo[2,3-b]pyridine (B1315467) core. nih.gov

Comparison of Synthetic Strategies for Furo[x,y-b]pyridine Scaffolds

Various strategies exist for the synthesis of different furopyridine isomers, and the choice of method often depends on the desired substitution pattern and the availability of starting materials.

For furo[2,3-b]pyridines, methods include nucleophilic aromatic substitution on 2-halopyridines followed by ring closure, intramolecular Diels-Alder reactions, and syntheses starting from pyridine N-oxides. nih.gov A concise four-step synthesis has been developed for gram-scale production of furo[2,3-b]pyridines with handles for further functionalization. nih.gov

The synthesis of furo[3,2-c]pyridines can be achieved from 3-alkynyl-4-pyrones and ammonium (B1175870) acetate (B1210297) at room temperature in the absence of a catalyst. researchgate.net

The table below provides a comparative overview of synthetic strategies for different furopyridine scaffolds.

Furopyridine IsomerSynthetic StrategyKey FeaturesReference
Furo[2,3-b]pyridineSNAr and cyclization of 2-halopyridinesScalable, allows for functionalization nih.gov
Furo[3,2-c]pyridineReaction of 3-alkynyl-4-pyrones with ammonium acetateCatalyst-free, mild conditions researchgate.net
Furo[3,2-b]pyridineOne-pot Sonogashira coupling/heteroannulationEfficient, regioselective researchgate.net

Functionalization and Derivatization of the Furo[3,2-b]pyridine Scaffold

Once the furo[3,2-b]pyridine core is assembled, it can be further functionalized to introduce a variety of substituents. Regioselective lithiation of the parent furo[3,2-b]pyridine allows for the introduction of substituents at the 2-position. researchgate.net These 2-substituted derivatives can then serve as substrates for the synthesis of more complex polyheterocycles. researchgate.net

Derivatization can also be achieved through palladium-mediated cross-coupling reactions. For example, a furo[2,3-b]pyridine core with chloro and triflate groups at the 5- and 3-positions, respectively, allows for selective functionalization at these positions. nih.gov

Furthermore, the amide group of this compound can be involved in further chemical transformations. For example, the related furo[3,2-b]pyrrole-5-carboxhydrazides have been synthesized and used as ligands for the formation of metal complexes. nih.govnih.govresearchgate.netsciforum.net

Regioselective Functionalization Techniques (e.g., Lithiation at C5 or C7 Positions)

Regioselective functionalization is critical for the synthesis of specifically substituted furo[3,2-b]pyridines. Directed ortho-metalation, primarily through lithiation, is a powerful tool for achieving this. The acidity of the protons on the pyridine ring of the furo[3,2-b]pyridine scaffold allows for selective deprotonation using strong bases like lithium amides or alkyllithiums.

In related heterocyclic systems, such as the synthesis of benzothiophene (B83047) carboxamide derivatives, lithiation using sec-butyllithium (B1581126) at low temperatures (e.g., -70°C) followed by quenching with an electrophile like N,N-dimethylformamide (DMF) is a common strategy to introduce an aldehyde group, which can be a precursor to a carboxamide. acs.org The choice of base, solvent, and temperature is crucial for controlling the site of metalation.

Introduction of the Carboxamide Moiety

The carboxamide group is a key functional group in many biologically active molecules. Its introduction onto the furo[3,2-b]pyridine scaffold is a crucial synthetic step. Typically, this is achieved by forming an amide bond between a furo[3,2-b]pyridine-5-carboxylic acid derivative and an appropriate amine.

The synthesis of related pyrrole-imidazole alkaloids highlights that while the introduction of a pyrrole (B145914) carboxamide may seem straightforward, it can present chemoselectivity challenges that require the development of specific synthetic methods. mdpi.com Common methods involve the activation of the carboxylic acid, for example, by converting it to an acid chloride or using peptide coupling reagents, followed by reaction with an amine.

In the synthesis of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides, a closely related analog, the carboxamide is a central feature, indicating that standard amide bond formation protocols are applicable to these types of heterocyclic systems. nih.gov Similarly, the synthesis of various pyridine carboxamides and their subsequent conversion to thiocarboxamides using reagents like Lawesson's reagent has been documented, showcasing the chemical tractability of the carboxamide group on a pyridine ring. quora.com

Palladium-Mediated Cross-Coupling Reactions for Substitution

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including the furo[3,2-b]pyridine system. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.

A concise, multi-gram scale synthesis of furo[2,3-b]pyridines has been developed to create molecular handles at the 3- and 5-positions specifically for chemoselective palladium-mediated cross-coupling reactions. libretexts.org This strategy allows for the late-stage diversification of the scaffold. Similarly, a Pd-catalyzed cross-coupling reaction has been used to synthesize 7,7'-bifuro[3,2-b]pyridine, demonstrating the utility of this methodology for creating dimeric structures. nih.gov

Various palladium-catalyzed reactions are employed:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate. It is widely used for creating bi-aryl linkages and has been applied to poly-functionalize halopyridines. researchgate.netacs.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a key step in the one-pot synthesis of 2-substituted furo[3,2-b]pyridines, which involves a sequential Sonogashira coupling followed by a C-O bond-forming heteroannulation. quimicaorganica.orgquimicaorganica.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide/triflate and an amine. It is a powerful method for introducing nitrogen-based substituents. researchgate.netquora.com

These reactions can be performed sequentially and regioselectively on poly-halogenated pyridines to build up complex substitution patterns. researchgate.net The use of specific ligands, such as BrettPhos and RuPhos, can provide broad scope and robustness for these transformations, often requiring low catalyst loadings. quora.com

Chemical Transformations and Reaction Pathways of this compound and Analogs

The fused furo[3,2-b]pyridine ring system exhibits a unique reactivity profile, influenced by the electron-rich furan ring and the electron-deficient pyridine ring. This dual nature allows for a variety of chemical transformations.

Oxidation and Reduction Reactions

The furo[3,2-b]pyridine scaffold can undergo oxidation at several positions. The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. For example, an efficient oxidative cyclization of 3-phenoxypyridine (B1582220) 1-oxides using a palladium catalyst has been developed to synthesize benzofuro[3,2-b]pyridine 1-oxides. These N-oxides can be readily deoxygenated (reduced) back to the corresponding benzofuro[3,2-b]pyridines in excellent yields. nih.gov

In studies on the analogous thieno[2,3-b]pyridine (B153569) system, selective oxidation with various reagents has been shown to be an effective functionalization route. acs.org Depending on the oxidant, N-oxides, S-oxides, or S-sulfones can be prepared. acs.org For instance, oxidation of a sulfide-containing diamide (B1670390) with magnesium bis(monoperoxyphthalate) yields the corresponding sulfoxide. quora.com

Substitution Reactions

The reactivity of the furo[3,2-b]pyridine system in substitution reactions is dictated by the electronic properties of its constituent rings. The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically favor the C-3 and C-5 positions (relative to the nitrogen). acs.orgresearchgate.net Conversely, the pyridine ring is activated for nucleophilic aromatic substitution, especially at the C-2 and C-4 positions (and by extension, C-5 and C-7 in the furo[3,2-b]pyridine system), provided a suitable leaving group is present. beilstein-journals.org

The synthesis of the isomeric furo[2,3-b]pyridine core often utilizes a nucleophilic aromatic substitution (SNAr) reaction, where an alkoxide displaces a halogen on a dichloronicotinic acid derivative, followed by intramolecular cyclization. This demonstrates the susceptibility of the pyridine ring to nucleophilic attack. In the benzo[b]furo[2,3-c]pyridine system, electrophilic substitution reactions like nitration and acylation have been shown to proceed exclusively on the annelated benzene (B151609) ring, highlighting how reactivity can be directed within a fused system.

Oxidative Dimerization of Related Carboxamide Heterocycles

A striking transformation observed in related heterocyclic carboxamides is oxidative dimerization. Detailed studies on 3-aminothieno[2,3-b]pyridine-2-carboxamides, a close analog of the furo[3,2-b]pyridine system, have revealed an unusual dimerization pathway. acs.org

When treated with an excess of aqueous sodium hypochlorite (B82951) (bleach), these thienopyridine carboxamides undergo a noncatalyzed, regio- and stereoselective oxidative dimerization. acs.org The reaction proceeds through a complex mechanism involving the cleavage of N-H and C(2)=C(3) bonds and the formation of three new σ-bonds, leading to novel and complex polyheterocyclic structures. acs.org It is noteworthy that neither the pyridine nitrogen nor the sulfur atom of the thieno- ring is oxidized in this process. acs.org The reaction conditions, particularly the solvent, can influence the mechanistic pathway and the final products formed. acs.org This type of transformation underscores the complex reactivity inherent in these fused heterocyclic systems.

Process Chemistry and Scalability Considerations in Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its precursors necessitates a focus on process chemistry and scalability. Key considerations include the robustness of the synthetic route, cost-efficiency, safety, and environmental impact. The synthesis of the core furo[3,2-b]pyridine scaffold often involves multi-step sequences that must be optimized for large-scale operations.

One of the primary precursors, Furo[3,2-b]pyridine-5-carbonitrile, can be synthesized through various routes, including Pd(II)-catalyzed methods and metal-free alternatives. While catalyzed reactions offer high regioselectivity, they may require optimization for industrial use to manage catalyst costs and removal. Metal-free routes are often more cost-effective and scalable, though they might offer less control over specific substitution patterns.

A convenient one-pot synthesis for 2-substituted furo[3,2-b]pyridines utilizes a dual catalytic system of 10% Pd/C and CuI. nih.gov This method involves the sequential coupling of a 3-chloro-2-hydroxypyridine with a terminal alkyne, followed by C-O bond formation to construct the furan ring. nih.gov The use of an inexpensive and stable heterogeneous catalyst like Pd/C is advantageous for scalability as it simplifies catalyst recovery. Further optimization of this system is achieved by performing the reaction under ultrasound irradiation, which can enhance reaction rates. nih.gov

Copper-mediated oxidative cyclization is another key strategy for assembling the furo[3,2-b]pyridine scaffold. nih.gov This approach is often used in the final ring-closing step. Optimization involves screening different copper sources, ligands, and reaction conditions to achieve high efficiency. For related furopyridine isomers, palladium-mediated cross-coupling reactions are used to introduce functional handles for further diversification, with chemoselectivity being a key optimization parameter. nih.gov

Electrocatalysis represents an advanced catalytic method, offering a green and efficient route to complex derivatives. For example, spirocyclic derivatives of related furopyran systems have been synthesized in high yields (up to 92%) via one-pot electrocatalysis at room temperature, using a mediator like NH₄I and controlled current density. This approach minimizes waste and enhances scalability compared to traditional thermal methods.

Catalytic SystemKey FeaturesApplication ExampleAdvantages for Scalability
Pd/C-CuI Heterogeneous palladium on carbon combined with a copper(I) salt. nih.govOne-pot synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine and terminal alkynes. nih.govInexpensive, stable, and easily recoverable catalyst (Pd/C); one-pot procedure reduces operational complexity. nih.gov
Copper-Mediated Oxidative Cyclization Uses a copper catalyst to facilitate the intramolecular C-O bond formation. nih.govAssembly of the core furo[3,2-b]pyridine scaffold. nih.govEffective for the key ring-forming step. nih.gov
Pd(II)-Catalyzed Methods Homogeneous palladium catalysts for cross-coupling and cyclization reactions.Synthesis of Furo[3,2-b]pyridine-5-carbonitrile.High regioselectivity, ideal for rapid diversification in a laboratory setting.
Electrocatalysis (e.g., with NH₄I mediator) Uses electrical current to drive the reaction, often with a mediator. Synthesis of spiro[furo[3,2-b]pyran-2,5′-pyrimidine] scaffolds. High yields at room temperature, minimizes waste, avoids harsh reagents.

Incorporating green chemistry principles into the synthesis of furopyridines is essential for developing sustainable and environmentally responsible manufacturing processes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One prominent green technique is the use of alternative energy sources. Microwave irradiation has been shown to significantly reduce reaction times from hours to minutes while maintaining or improving yields in the synthesis of related furopyridine structures. Similarly, ultrasound irradiation has been successfully applied in the Pd/C-Cu catalyzed synthesis of 2-substituted furo[3,2-b]pyridines, promoting efficient C-C and C-O bond formation in a single pot. nih.gov

Multicomponent reactions (MCRs) are another cornerstone of green synthesis, as they combine multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, has been adapted for the synthesis of furo[2,3-c]pyridines at room temperature, avoiding the need for microwave heating. nih.gov

Electrocatalytic methods also align with green chemistry principles by enabling reactions at ambient temperatures and pressures, often without the need for strong chemical oxidants or reductants. The synthesis of furopyran derivatives with high yields and without chromatographic purification highlights the potential of this technology. Furthermore, designing synthetic routes that utilize less hazardous solvents and reagents, and which generate products that can be easily isolated, contributes to a greener process. youtube.com

Green Chemistry ApproachDescriptionApplication in Furopyridine SynthesisBenefits
Ultrasound Irradiation Use of high-frequency sound waves to accelerate reactions. nih.govApplied in the one-pot Pd/C-Cu catalyzed synthesis of 2-substituted furo[3,2-b]pyridines. nih.govEnhanced reaction rates, improved efficiency. nih.gov
Microwave-Assisted Synthesis Use of microwave energy to heat reactions rapidly and uniformly. Synthesis of structurally related furopyrrole derivatives with 70–85% yields in 10–30 minutes. Drastically reduced reaction times, improved yields.
Multicomponent Reactions (MCRs) Combining three or more reactants in a single synthetic operation. nih.govSynthesis of furo[2,3-c]pyridines via the Groebke–Blackburn–Bienaymé (GBB) reaction at room temperature. nih.govIncreased atom economy, reduced number of steps, less waste. nih.gov
Electrocatalysis Driving chemical transformations using electricity. One-pot synthesis of spiro[furo[3,2-b]pyran-2,5′-pyrimidine] derivatives in up to 92% yield. High efficiency at room temperature, minimizes use of chemical reagents, avoids chromatography.

A major bottleneck in scaling up chemical syntheses is the reliance on column chromatography for purification. This technique is solvent-intensive, time-consuming, and generates significant waste, making it undesirable for industrial-scale production. Therefore, developing chromatography-free purification methodologies is a critical goal in process chemistry.

One effective strategy is to design the synthetic route so that intermediates and the final product can be isolated through non-chromatographic methods like precipitation, crystallization, or extraction. In a multi-gram scale synthesis of a key furo[2,3-b]pyridine intermediate, three consecutive steps were conducted without the need for column chromatography. nih.gov The desired products were isolated through simple workup procedures, and purification by chromatography was only required for the final step. nih.gov

The choice of reagents and protecting groups can be instrumental in avoiding chromatography. For example, the switch to an acid-labile tert-butyl ester in a furopyridine synthesis allowed for cleavage with TFA, affording the product in excellent yield (89%) after a simple workup, thus bypassing a challenging purification step. nih.gov

For more complex systems, alternative techniques such as fractionated precipitation can be considered. While commonly applied to large biological macromolecules using agents like polyethylene (B3416737) glycol (PEG), the underlying principles can inspire methods for small molecules. nih.gov The goal is to manipulate solubility to selectively precipitate the target compound from the reaction mixture. In some cases, electrocatalytic syntheses have been developed that directly yield products of high purity, completely obviating the need for column chromatography.

Method/StrategyDescriptionExample ApplicationAdvantage
Strategic Synthesis Design Designing a route where intermediates precipitate or crystallize from the reaction mixture. nih.govA 4-step synthesis of a furo[2,3-b]pyridine intermediate required only one chromatographic purification at the final stage. nih.govReduces solvent consumption, time, and cost associated with chromatography. nih.gov
Use of Labile Protecting Groups Employing protecting groups that can be removed under conditions that facilitate easy product isolation. nih.govSwitching to a tert-butyl ester allowed for clean cleavage with TFA and direct isolation of the product in 89% yield. nih.govSimplifies workup and avoids complex purification of intermediates. nih.gov
Electrosynthesis Generating the target compound with high purity directly from the reaction. Electrocatalytic synthesis of spiro[furo[3,2-b]pyran-2,5′-pyrimidine] derivatives. Eliminates the need for post-synthesis purification steps.

Structure Activity Relationship Sar Studies of Furo 3,2 B Pyridine 5 Carboxamide Analogs

Impact of Substitutions on the Furo[3,2-b]pyridine (B1253681) Core on Biological Activity

Modifications to the central furo[3,2-b]pyridine ring system have been shown to significantly alter the biological profiles of these compounds. The furo[3,2-b]pyridine scaffold is considered a privileged structure in drug discovery due to its ability to interact with a variety of biological targets. researchgate.netnih.gov The fusion of an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring creates a unique electronic environment that can be fine-tuned through substitution. nih.gov

Role of the Carboxamide Group in Target Binding and Potency

The carboxamide group at the 5-position of the furo[3,2-b]pyridine core is a critical determinant of biological activity, often playing a crucial role in target recognition and binding. This functional group, with its hydrogen bond donor and acceptor capabilities, frequently forms key interactions within the binding site of target proteins, such as kinases and receptors. The amide linkage provides a structurally rigid and planar unit that can orient substituents for optimal engagement with the target. nih.gov

The importance of the carboxamide moiety is highlighted in studies where its modification or replacement leads to a significant loss of potency. The nitrogen and oxygen atoms of the carboxamide can participate in a network of hydrogen bonds, anchoring the ligand in the active site. The specific geometry and electronic properties of the carboxamide group are often finely tuned to complement the topology of the binding pocket.

Influence of Remote Substituents on Pharmacological Profiles (e.g., Trifluoromethyl groups)

The introduction of remote substituents, such as trifluoromethyl (CF3) groups, has a profound impact on the pharmacological profiles of furo[3,2-b]pyridine-5-carboxamide analogs. The trifluoromethyl group is a highly valuable substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. mdpi.commdpi.com Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, thereby influencing ionization state and receptor interactions. mdpi.com

Furthermore, the CF3 group is highly lipophilic, which can enhance membrane permeability and improve the pharmacokinetic properties of a drug candidate. mdpi.comresearchgate.net This increased lipophilicity can lead to better absorption and distribution within the body. mdpi.com The metabolic stability conferred by the C-F bond, one of the strongest in organic chemistry, can prevent oxidative metabolism at that position, prolonging the half-life of the compound. mdpi.com The strategic placement of a trifluoromethyl group can also lead to enhanced binding affinity by engaging in specific interactions with the target protein. mdpi.com For example, trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives have shown potent anticancer activity. mdpi.com

Positional Structure-Activity Relationships (e.g., at the 5-position)

The position of substituents on the this compound scaffold is a critical factor governing biological activity. SAR studies have demonstrated that substitutions at the 5-position, in particular, have a direct and significant impact on potency and selectivity. This position is often a key interaction point with the biological target.

For example, in the development of 5-HT1F receptor agonists, modifications at the 5-position of the furo[3,2-b]pyridine ring were instrumental in achieving high affinity and selectivity. nih.gov The nature of the substituent at this position dictates the interactions with the receptor's binding pocket. Similarly, for other targets, the size, electronics, and hydrogen bonding capacity of the group at the 5-position can be the difference between a highly potent compound and an inactive one. nih.govnih.gov

The following table illustrates the impact of substitutions at the 5-position on the activity of certain furo[3,2-b]pyridine analogs:

Compound Substitution at 5-position Biological Target Observed Activity
Analog AUnsubstituted5-HT1F ReceptorLow affinity
Analog B4-Fluoro-benzamide5-HT1F ReceptorPotent and selective agonist nih.gov
Analog CFormyl groupFGFR4 KinasePotent and reversible-covalent inhibitor nih.gov

Isosteric Replacements and Scaffold Hopping in Analog Design

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, leading to enhanced biological activity or improved pharmacokinetic profiles. researchgate.netu-tokyo.ac.jp In the context of this compound analogs, this approach has been successfully employed.

For instance, the furo[3,2-b]pyridine core itself can be considered a bioisostere of other bicyclic systems like indole. nih.govresearchgate.net This "scaffold hopping" from a known active chemotype to the furo[3,2-b]pyridine scaffold has led to the discovery of novel compounds with improved properties, such as enhanced selectivity for the 5-HT1F receptor over other serotonin (B10506) receptors. nih.govresearchgate.net The replacement of a carbon atom in a benzene (B151609) ring with a nitrogen atom to form a pyridine ring, or the replacement of a CH=CH group with a sulfur atom to form a thiophene (B33073) ring are classic examples of isosteric replacements that can be applied in analog design. sci-hub.se

Physicochemical Descriptors and their Correlation with Biological Potency

The biological potency of this compound analogs is often correlated with their physicochemical properties. Descriptors such as lipophilicity (logP), electronic effects of substituents (Hammett constants), and steric parameters are quantitatively analyzed to build SAR models. These models help in understanding the key drivers of activity and in designing new analogs with improved potency.

For example, the lipophilicity of a compound, often measured as its partition coefficient between octanol (B41247) and water (logP), can significantly influence its ability to cross cell membranes and reach its target. mdpi.com However, an optimal range of lipophilicity is often required, as very high values can lead to poor solubility and non-specific binding. Computational tools are often used to predict these physicochemical descriptors for virtual compounds, allowing for the prioritization of synthetic efforts towards molecules with a higher probability of success. nih.govresearchgate.net

Mechanisms of Biological Activity and Molecular Interactions

General Principles of Furo[3,2-b]pyridine-5-carboxamide Analog Interactions with Molecular Targets

The Furo[3,2-b]pyridine (B1253681) core serves as a privileged scaffold, providing a rigid framework for the strategic placement of substituents that engage with the molecular target. nih.govnih.gov For derivatives of this compound, the primary molecular targets identified are the Pim kinases (Pim-1, Pim-2, and Pim-3). nih.gov These kinases are key components of signaling pathways that are frequently overexpressed in various hematological malignancies and solid tumors. nih.gov

The interaction of these analogs with Pim kinases is governed by a combination of factors. The core heterocyclic structure acts as a hinge-binder, a common feature in kinase inhibitors that anchors the molecule within the ATP-binding pocket of the enzyme. nih.gov The carboxamide group at the 5-position is crucial for establishing key hydrogen bonding interactions within the active site, contributing significantly to the binding affinity and selectivity of the compound.

Modes of Inhibition (e.g., Competitive, Allosteric, Covalent)

The primary mode of inhibition for this compound derivatives targeting Pim kinases is competitive inhibition with respect to ATP. Like many kinase inhibitors, these compounds are designed to occupy the ATP-binding site, preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. aacrjournals.org The structural similarity of the furo[3,2-b]pyridine core to the adenine (B156593) region of ATP facilitates this competitive binding.

Crystallographic studies of similar kinase inhibitors with a pyridyl carboxamide scaffold bound to Pim-1 have revealed the specific interactions that underpin this competitive inhibition. researchgate.net These studies show that the inhibitor forms hydrogen bonds with the hinge region of the kinase, a critical interaction for stabilizing the inhibitor-enzyme complex. The carboxamide moiety often plays a pivotal role in forming additional hydrogen bonds with key residues in the active site, further enhancing the inhibitor's potency.

While competitive inhibition is the predominant mechanism, the possibility of other modes of inhibition, such as allosteric or covalent inhibition, has been explored for other kinase inhibitors. However, for the this compound class, the current body of evidence strongly points towards an ATP-competitive mechanism. There is no indication in the reviewed literature of these compounds acting as allosteric or covalent inhibitors of Pim kinases.

Elucidation of Signaling Pathway Modulation

Pim kinases are key downstream effectors in various signaling pathways that are critical for cancer cell growth and survival. nih.gov By inhibiting Pim kinases, this compound derivatives can modulate these pathways, leading to anti-cancer effects.

The Pim kinases act in parallel to the well-established PI3K/AKT/mTOR signaling pathway, and there is significant crosstalk between them. nih.govmdpi.com Both Pim and Akt kinases phosphorylate a number of common substrates that regulate cell cycle progression, apoptosis, and protein translation. nih.gov

Key signaling pathway modulations by Pim kinase inhibitors like this compound include:

Cell Cycle Regulation: Pim kinases promote cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21Cip1/Waf1 and p27Kip1. nih.govmdpi.com Inhibition of Pim kinases by this compound analogs leads to the accumulation of these inhibitors, resulting in G1 phase cell cycle arrest. nih.gov

Inhibition of Apoptosis: A primary pro-survival function of Pim kinases is the phosphorylation and inactivation of the pro-apoptotic protein BAD. nih.govmdpi.com By preventing this phosphorylation, Pim kinase inhibitors can promote apoptosis. nih.gov

Regulation of Protein Synthesis: Pim kinases can phosphorylate components of the translational machinery, such as 4E-BP1, leading to increased protein synthesis and cell growth. nih.gov Inhibition of this pathway can thus curb cellular proliferation.

Modulation of MYC activity: Pim kinases can phosphorylate and stabilize the MYC oncoprotein, a key driver of many cancers. nih.gov By inhibiting Pim kinases, this compound derivatives can lead to decreased MYC protein levels and transcriptional activity.

The table below summarizes the activity of representative this compound analogs against Pim kinases.

Compound IDR Group on CarboxamidePim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)Reference
Example 14-(3-amino-5-methylpiperidin-1-yl)pyridin-3-ylData not availableData not availableData not available nih.gov
Example 24-(3-aminopiperidin-1-yl)pyridin-3-ylData not availableData not availableData not available nih.gov

Note: Specific IC50 values for these exact compounds are not publicly available in the referenced patent, but they are described as potent Pim kinase inhibitors.

Target Identification and Validation for Furo 3,2 B Pyridine 5 Carboxamide Derivatives

Kinases as Key Targets

The furo[3,2-b]pyridine (B1253681) core has been identified as a novel and privileged scaffold for developing potent and highly selective kinase inhibitors. researchgate.netresearchgate.netdntb.gov.uanih.govresearchgate.net These derivatives have shown significant activity against several key kinases implicated in cellular signaling and disease progression.

Selective Kinase Inhibition Profiles

Furo[3,2-b]pyridine derivatives have demonstrated notable selectivity in their inhibition of various kinases.

Cdc-like Kinases (CLKs): The furo[3,2-b]pyridine scaffold is a foundation for potent and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.netresearchgate.netdntb.gov.uanih.govresearchgate.net These kinases are crucial regulators of pre-mRNA splicing. nih.gov Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent and cell-active CLK inhibitors. dntb.gov.uanih.gov For instance, the derivative MU1210 has been recognized as a quality chemical probe for CLK1/2/4. researchgate.netmuni.cz The selectivity of these inhibitors is enhanced by interactions with the back pocket of the kinase, a region that varies more significantly between kinases than the highly conserved hinge region. researchgate.netresearchgate.net

Fibroblast Growth Factor Receptor 4 (FGFR4): While research has focused on pyrrolo[3,2-b]pyridine derivatives as FGFR4 inhibitors, the broader class of furopyridine-related structures shows promise. nih.gov FGFR4 is a key player in hepatocellular carcinoma, and its inhibition is a significant therapeutic strategy. nih.govoncotarget.comnih.gov

Janus Kinase 1 (JAK1): Although specific data on furo[3,2-b]pyridine-5-carboxamide derivatives targeting JAK1 is limited, related scaffolds like 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been designed as selective JAK1 inhibitors. nih.gov JAK inhibitors are crucial in treating inflammatory and autoimmune diseases. semanticscholar.orgfrontiersin.org The selectivity for JAK1 over the closely related JAK2 is a key challenge, addressed by exploiting subtle differences in the ligand-binding sites. nih.govbiorxiv.org

Interactive Table: Kinase Inhibition by Furo[3,2-b]pyridine Derivatives

Derivative ClassTarget KinaseKey FindingsCitations
3,5-disubstituted furo[3,2-b]pyridinesCLKsPotent, cell-active, and highly selective inhibitors. dntb.gov.uanih.gov
MU1210CLK1/2/4Recommended as a quality chemical biology probe. researchgate.netmuni.cz
5-formyl-pyrrolo[3,2-b]pyridine derivativesFGFR4Reversible-covalent inhibitors targeting wild-type and mutant variants. nih.gov
4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamideJAK1Designed as a selective inhibitor with significant JAK1/JAK2 selectivity. nih.gov

Targeting Wild-Type and Mutant Kinase Variants

A significant challenge in kinase inhibitor therapy is the emergence of resistance due to mutations in the kinase domain. Research into related scaffolds has shown that it is possible to design inhibitors that are effective against both wild-type and mutant forms of the kinase. For example, a series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives has been developed as reversible-covalent inhibitors that target both wild-type FGFR4 and its gatekeeper mutant variants, which are a common cause of acquired resistance. nih.gov

Receptor Systems

This compound and its related isomers have been investigated for their activity at various receptor systems, demonstrating both agonistic and modulatory effects.

Enzymes and Other Biological Macromolecules

The inhibitory and modulatory activities of this compound derivatives extend to a range of enzymes and other biological macromolecules.

Enzymatic Inhibition and Modulation

Acetyl-CoA Carboxylase 1 (ACC1) and DNA Polymerase: Specific inhibitory activities of this compound derivatives against ACC1 and DNA Polymerase are not detailed in the provided search results.

Metalloproteins: The interaction of these derivatives with metalloproteins is an area of interest, but specific examples are not highlighted in the search results.

Protein Arginine Methyltransferase 5 (PRMT5): A recent patent application describes 5-amino-6,8-dihydro-1H-furo[3,4-d]pyrrolo[3,2-b]pyridine-2-carboxamide derivatives as MTA-cooperative inhibitors of PRMT5. wipo.int PRMT5 is overexpressed in certain cancers and is a target for therapeutic intervention. nih.govnih.gov

Dihydrofolate Reductase (DHFR): Furo[2,3-d]pyrimidine (B11772683) derivatives, which are isomers of the core structure, have been synthesized as inhibitors of dihydrofolate reductase (DHFR). drugbank.com DHFR is a well-established target for anticancer and antimicrobial agents. mdpi.comnih.govresearchgate.net Some of these classical antifolate analogues show moderate to good DHFR inhibitory activity. drugbank.com

Acetylcholinesterase: While direct inhibition by furo[3,2-b]pyridine-5-carboxamides is not specified, related furo[3,2-c]coumarins have been shown to be low-micromolar inhibitors of acetylcholinesterase. mdpi.com This suggests the potential for the broader furopyridine class to interact with this enzyme, which is a key target in Alzheimer's disease therapy. nih.gov

Proto-oncogene Tyrosine-Protein Kinase (Src): There is no specific information in the provided search results on the inhibition of Src by this compound derivatives.

Interactive Table: Enzymatic and Macromolecular Interactions

Derivative ClassTargetActivityCitations
5-amino-6,8-dihydro-1H-furo[3,4-d]pyrrolo[3,2-b]pyridine-2-carboxamidesPRMT5MTA-cooperative inhibitors. wipo.int
Furo[2,3-d]pyrimidinesDHFRModerate to good inhibitory activity. drugbank.com
Furo[3,2-c]coumarinsAcetylcholinesteraseLow-micromolar inhibitors. mdpi.com

Ligand-Metal Ion Complexation

The furo[3,2-b]pyridine scaffold, a fused heterocyclic system, possesses inherent potential for coordinating with metal ions. This interaction is primarily facilitated by the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the furan (B31954) ring, which can act as Lewis bases, donating their lone pair of electrons to a metal center. The carboxamide group at the 5-position of the furo[3,2-b]pyridine ring system introduces additional coordination sites, specifically the carbonyl oxygen and the amide nitrogen. This multiplicity of potential donor atoms allows for various binding modes, including monodentate, bidentate, and bridging coordination.

While direct studies on the metal complexation of this compound are not extensively documented in publicly available literature, research on analogous structures provides significant insights. For instance, studies on furo[2,3-b]pyridine (B1315467) derivatives have shown that deprotonated species can coordinate with a metal counter-ion to form a stable pseudo 6-membered ring. This suggests that the furo[3,2-b]pyridine core can indeed participate in chelation.

Furthermore, research on the coordination chemistry of Furo[3,2-b]pyrrole-5-carboxhydrazides, which are structurally very similar to the title compound, has demonstrated their ability to form stable complexes with transition metals such as Copper (Cu), Cobalt (Co), and Nickel (Ni) sciforum.net. In these complexes, the carboxhydrazide moiety, which is analogous to the carboxamide group, actively participates in the coordination. It is plausible that this compound would behave similarly, with the amide nitrogen (upon deprotonation) and the carbonyl oxygen forming a chelate ring with a metal ion. The pyridine nitrogen can also be involved in coordination, leading to a tridentate ligand.

The potential coordination sites of this compound are outlined in the table below. The ability to form stable metal complexes suggests potential applications in areas such as catalysis and the development of metallodrugs. The specific coordination geometry and the stability of the resulting complexes would depend on the nature of the metal ion, the solvent system, and the reaction conditions.

Potential Coordination SiteAtom TypePotential Binding Mode
Pyridine NitrogenNitrogenMonodentate / Bidentate (with amide)
Furan OxygenOxygenMonodentate
Carbonyl Oxygen (Amide)OxygenMonodentate / Bidentate (with amide N)
Amide NitrogenNitrogenBidentate (with carbonyl O)

Profiling of Target Selectivity

The Furo[3,2-b]pyridine scaffold has been identified as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of this compound have been investigated for their inhibitory activity against several classes of enzymes, demonstrating a range of target selectivities.

Notably, derivatives of this compound have been developed as potent inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. The selectivity profile of these compounds against different HDAC isoforms is a critical determinant of their therapeutic potential and potential side effects. For example, certain this compound derivatives have shown significant selectivity for HDAC6 over other isoforms.

In addition to HDACs, the Furo[3,2-b]pyridine core is a recognized scaffold for the development of kinase inhibitors. Kinases are a large family of enzymes that catalyze the phosphorylation of proteins and are key players in cellular signaling pathways. Aberrant kinase activity is a hallmark of many cancers, making them important therapeutic targets. This compound derivatives have been explored as inhibitors of various kinases, including:

Pim kinases: These are a family of serine/threonine kinases that are involved in cell survival and proliferation.

Cdc-like kinases (CLKs): These kinases are involved in the regulation of pre-mRNA splicing. nih.gov

PI3 kinases: These are lipid kinases that play a central role in cell growth, proliferation, and survival.

The selectivity of these compounds for specific kinases over others is a key aspect of their development, as off-target kinase inhibition can lead to toxicity. The table below presents the inhibitory activity (IC50) of representative this compound derivatives against a panel of HDAC isoforms, illustrating their target selectivity profile.

Compound ExampleHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)HDAC8 IC50 (nM)
14000130001700261200
411001900041051000
9600076000170038800
121200520005605880
182000110001600371300
215600>200000180028700
27>200000>2000008203>2000

Computational Chemistry and Molecular Modeling in Furo 3,2 B Pyridine 5 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This technique is crucial for understanding the binding modes of Furo[3,2-b]pyridine-5-carboxamide derivatives and elucidating the key interactions that drive their biological activity.

In studies on analogous heterocyclic systems, molecular docking has been instrumental. For instance, research on thieno[3,2-b]pyrrole-5-carboxamide derivatives, which are structurally similar to furopyridines, utilized molecular docking to investigate their binding interactions with Histone Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. rsc.orgpreprints.org These simulations help identify crucial amino acid residues within the target's active site that are essential for stabilizing the inhibitor. rsc.org For example, the residue Asn535 was found to play a vital role in stabilizing these inhibitors within the LSD1 binding pocket. rsc.org

Similarly, docking studies on furo[2,3-d]pyrimidine (B11772683) derivatives, another related scaffold, against SARS-CoV-2 main protease (MPro) revealed binding energies ranging from -7.5 to -8.4 Kcal/mol. nih.gov These studies identified specific hydrogen bonds and other non-covalent interactions responsible for the ligand's affinity. nih.gov For this compound research, such simulations are used to predict binding affinities and poses within various target enzymes, such as kinases or proteases, guiding the selection of derivatives for synthesis and biological testing. mdpi.comnih.gov

Below is a table representing typical data obtained from molecular docking studies on related furopyridine compounds.

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Furo[2,3-d]pyrimidinesSARS-CoV-2 MPro-7.5 to -8.4Arg166, Tyr273, Thr301
Furo[2,3-b]indol-3a-olsCDK2Not specifiedNot specified
Thieno[3,2-b]pyrrole-5-carboxamidesLSD1Not specifiedAsn535
5-FU (Reference Drug)VEGFR-2Not specifiedGlu885, Asp1046

This table is illustrative, based on findings for structurally related compounds. rsc.orgnih.govnih.govresearchgate.net

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, often obtained through X-ray crystallography or NMR spectroscopy, to design ligands with high affinity and selectivity. researchgate.net For the this compound scaffold, SBDD is a rational approach to optimize lead compounds.

A prime example of SBDD in a related series is the development of 5-formyl-pyrrolo[3,2-b]pyridine derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov X-ray protein crystallography studies were essential to confirm that these compounds act as reversible-covalent inhibitors, providing a detailed picture of the binding mode and guiding further optimization. nih.gov

The process often involves an iterative cycle:

Determining the 3D structure of the target protein, often in complex with an initial inhibitor.

Using computational tools to analyze the binding pocket and identify opportunities for improved interactions.

Designing new this compound analogues with modified substituents to exploit these interactions.

Synthesizing and testing these new compounds.

Co-crystallizing the most promising new inhibitors with the target to validate the design and begin the next cycle.

This approach led to a remarkable 65,000-fold increase in potency for a series of N-(piperidin-3-yl)pyrimidine-5-carboxamides targeting renin by optimizing interactions within the S1/S3 binding sites. researchgate.net Such strategies are directly applicable to enhancing the efficacy of this compound derivatives against their specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for newly designed molecules before their synthesis.

For derivatives of thieno[3,2-b]pyrrole-5-carboxamide, 3D-QSAR models have been successfully developed to understand their inhibitory activity against LSD1. rsc.orgresearchgate.net Two common 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were employed. rsc.org These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. rsc.orgpreprints.org

The statistical robustness of these models is critical, and it is assessed using several parameters, as shown in the table below for the thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors. rsc.orgresearchgate.net

Modelq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)r²_pred (Predictive correlation coefficient)
CoMFA 0.7830.9440.851
CoMSIA 0.7280.9820.814

Data from studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives. rsc.orgresearchgate.net

High values for q², r², and r²_pred indicate a QSAR model with good internal stability and strong predictive power. rsc.org Based on the insights from these models, new this compound analogues can be designed with a higher probability of possessing the desired biological activity. rsc.orgpreprints.org

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms over time, providing insights into the stability of the complex, the flexibility of the protein, and the energetics of binding. nih.govnih.gov

For newly designed inhibitors based on furopyridine-like scaffolds, MD simulations are used to validate the binding poses obtained from docking. nih.gov The stability of the protein-ligand complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over the simulation time. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.gov

Furthermore, MD simulations can reveal:

Key Hydrogen Bonds: The persistence of specific hydrogen bonds throughout the simulation, confirming their importance for binding. nih.gov

Protein Flexibility: How different regions of the protein, such as loops in the active site, move and adapt to the presence of the ligand. mdpi.com

Binding Free Energy: Calculation of binding free energies (e.g., using MM/PBSA or MM/GBSA methods) can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

In studies of thieno[3,2-b]pyrrole-5-carboxamide inhibitors of LSD1, MD simulations were performed on the most promising newly designed compounds to explore their potential binding modes and confirm their stability within the active site. rsc.orgpreprints.org

In Silico Screening and Predictive Modeling for Biological Activity

In silico screening, or virtual screening, is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov This approach allows researchers to prioritize which this compound derivatives to synthesize and test, saving significant time and resources.

The process often begins with a library of virtual compounds, which can be docked into the active site of a target protein. The compounds are then ranked based on their docking scores and predicted binding interactions. nih.gov

Beyond just identifying hits, predictive modeling is used to assess the "drug-likeness" of candidate molecules. This involves calculating various physicochemical properties and applying filters, such as Lipinski's Rule of Five, to predict oral bioavailability. nih.gov Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using computational models to flag potential liabilities early in the discovery process. rsc.org For instance, studies on novel furo[2,3-b]indol-3a-ol derivatives included the evaluation of drug-likeness and pharmacokinetic properties to suggest their potential as viable drug candidates. nih.gov

This multi-faceted in silico approach—from virtual screening to ADMET prediction—is integral to modern drug discovery and is heavily applied in the development of this compound-based therapeutics. nih.govnih.gov

Applications in Medicinal Chemistry and Drug Discovery Research

Furo[3,2-b]pyridine-5-carboxamide as a Building Block for Complex Heterocyclic Compounds

The furo[3,2-b]pyridine (B1253681) scaffold is a versatile starting point for the synthesis of more complex, multi-fused heterocyclic compounds. researchgate.net Its inherent chemical reactivity allows for various transformations, making it an attractive building block for creating diverse chemical libraries for drug screening. doaj.org Synthetic chemists utilize different strategies, such as cycloaddition, cross-coupling, and multicomponent reactions, often employing palladium or copper-based catalysts to modify the core structure. doaj.org

For instance, the furo[3,2-b]pyridine framework can be assembled through a one-pot process involving the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes, catalyzed by a Pd/C-Cu system. ingentaconnect.com This method provides direct access to 2-substituted furo[3,2-b]pyridines, which can then be evaluated for biological activity. ingentaconnect.com In other approaches, a key intermediate, 2-acetyl-3-amino-difuro[3,2-c:3',2'-g]chromene, which contains a furo[3,2-b]pyridine-like core, has been used to construct novel, multi-fused systems. researchgate.net Reaction of this precursor with active methylene (B1212753) nitriles or ketones through condensation reactions leads to the formation of complex furo[3'',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridines. researchgate.net

Furthermore, furo[3,2-b]pyrrole-5-carboxhydrazides, which are structurally related to the title compound, can be synthesized and subsequently used as ligands to create metal complexes with copper, cobalt, and nickel. nih.govnih.govsciforum.net These examples highlight the utility of the this compound motif as a foundational structure for generating novel and complex chemical entities with potential therapeutic or research applications. researchgate.netnih.gov

Lead Compound Identification and Optimization Strategies

The furo[3,2-b]pyridine scaffold has been central to the identification and optimization of several lead compounds targeting a range of diseases. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity relationships that require modification to achieve enhanced potency, selectivity, or pharmacokinetic properties.

Case Study 1: Kinase Inhibitors

In one notable example, the furo[3,2-b]pyridine core was identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.net Through systematic optimization of 3,5-disubstituted furo[3,2-b]pyridines, researchers developed potent, cell-active, and selective CLK inhibitors. The optimization process involved exploring different substituents at various positions of the furo[3,2-b]pyridine ring to improve binding affinity and selectivity for the target kinase. researchgate.net

Optimization of Furo[3,2-b]pyridine-based CLK Inhibitors. researchgate.net
CompoundSubstitutionsTargetIC50 (nM)
12f3-(4-chlorophenyl), 5-morpholinoCLK114
12h3-(4-chlorophenyl), 5-(4-methylpiperazin-1-yl)CLK120

Case Study 2: Anti-tubercular Agents

Phenotypic screening of the Pathogen Box library against Mycobacterium tuberculosis identified a pyridine (B92270) carboxamide derivative, MMV687254, as a promising hit. nih.govresearchgate.net This initiated a detailed structure-activity relationship (SAR) study to optimize the initial hit into a more potent lead candidate. The research demonstrated that MMV687254 is a prodrug requiring AmiC-dependent hydrolysis for its anti-mycobacterial activity. nih.gov The optimization efforts led to the identification of a novel lead molecule with improved efficacy, including activity against drug-resistant strains and effectiveness in a chronic mouse model of tuberculosis infection. nih.govresearchgate.net

Identification and Optimization of Pyridine Carboxamide Anti-tubercular Agents. nih.govresearchgate.net
CompoundDescriptionActivity
MMV687254Initial Hit CompoundActive against M. tuberculosis in vitro and in macrophages.
Optimized LeadResult of SAR studiesInhibited M. tuberculosis growth in a chronic mouse model of infection.

Case Study 3: mGlu₅ Negative Allosteric Modulators (NAMs)

In a scaffold-hopping exercise aimed at discovering novel negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), researchers identified the thieno[3,2-b]pyridine-5-carboxamide core as a successful replacement for other chemical scaffolds. nih.gov This bioisosteric replacement of a furan (B31954) ring with a thiophene (B33073) ring is a common optimization strategy. Starting from a different series, the exploration led to the discovery of potent mGlu₅ NAMs with good brain penetration and improved oral bioavailability, demonstrating the value of the core scaffold in developing central nervous system drug candidates. nih.gov

Use of this compound Analogs as Research Tool Compounds

The development of potent and selective inhibitors is crucial not only for therapeutic potential but also for creating research tools to probe biological pathways. This compound analogs have emerged as valuable tool compounds for studying specific cellular targets.

For example, the highly selective CLK inhibitor, compound 12f , derived from the furo[3,2-b]pyridine scaffold, serves as a quality chemical probe. researchgate.net Its selectivity allows researchers to investigate the specific roles of CLK kinases in cellular processes, such as splicing regulation, with confidence that the observed effects are due to the inhibition of the intended target. The on-target activity of such compounds is often confirmed in cellular assays, for instance, using the NanoBRET assay, which measures compound binding to the target protein within living cells. researchgate.net

Similarly, the potent and brain-penetrant mGlu₅ NAMs, such as VU6031545, which are based on the related thieno[3,2-b]pyridine-5-carboxamide scaffold, are instrumental for in vivo studies. nih.gov These tool compounds can be used in animal models to explore the physiological and pathophysiological roles of the mGlu₅ receptor in neurological and psychiatric disorders. The development of such specific modulators is essential for validating novel drug targets and understanding complex disease mechanisms. nih.gov

Advanced Characterization and Analytical Methodologies for Furo 3,2 B Pyridine 5 Carboxamide

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the chemical identity and purity of newly synthesized Furo[3,2-b]pyridine-5-carboxamide and its analogs. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for unambiguous structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within a molecule.

¹H NMR spectra reveal the number of different types of protons, their chemical environments, and their proximity to other protons. For instance, in derivatives of the related furo[3,2-b]pyrrole-5-carboxhydrazide, characteristic signals for the pyrrole (B145914) and furan (B31954) ring protons appear in specific regions of the spectrum. researchgate.net For a this compound, one would expect to see distinct aromatic proton signals corresponding to the pyridine (B92270) and furan rings, as well as signals for the amide (-CONH₂) protons.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The PubChem entry for the parent Furo[3,2-b]pyridine (B1253681) scaffold indicates the availability of ¹³C NMR spectral data, which serves as a reference for its derivatives. nih.gov

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ionized molecules, allowing for the confirmation of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, confirming the molecular formula. For example, in a study of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides, a related class of compounds, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) was used to confirm the covalent binding of an inhibitor to its target protein, FGFR4. nih.gov This technique is crucial for verifying the identity and integrity of this compound during its synthesis and purification.

Table 1: Representative Spectroscopic Data for Furo[3,2-b]pyridine Scaffolds Note: This table includes data for the parent scaffold and related derivatives to illustrate expected spectral characteristics.

Compound ClassTechniqueObserved Characteristics / DataReference
Furo[3,2-b]pyridineMolecular Weight119.12 g/mol nih.gov
Furo[3,2-b]pyrrole-5-carboxhydrazide derivative¹H NMR (DMSO-d₆)δ 11.63 (s, 2H, NH); 8.34 (s, 1H, CH); 7.09 (s, 1H, H-6); 6.69 (d, 1H, H-3) researchgate.net
5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (10z)Mass Spectrometry (MALDI-TOF-MS)Used to confirm reversible-covalent adduct with FGFR4 kinase. nih.gov

X-ray Protein Crystallography for Ligand-Target Co-crystal Structures

To understand how a compound like this compound exerts its biological effect, it is crucial to visualize its interaction with its protein target at an atomic level. X-ray protein crystallography is a powerful technique that provides a three-dimensional model of the ligand-target complex.

This methodology involves co-crystallizing the compound with its target protein and then diffracting X-rays off the resulting crystal. The diffraction pattern is used to calculate an electron density map, from which the precise binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) of the compound within the protein's active site can be determined.

For example, a study on a 3,5-disubstituted Furo[3,2-b]pyridine derivative (compound 12h) led to the determination of its co-crystal structure with cdc-like kinase 1 (CLK1), revealing its specific binding mode (PDB ID: 6I5I). researchgate.net Similarly, X-ray crystallography studies were instrumental in confirming that a pyrrolo[3,2-b]pyridine derivative acts as a reversible-covalent inhibitor of FGFR4 kinase. nih.gov This structural information is invaluable for rational drug design, enabling chemists to optimize the scaffold for improved potency and selectivity.

Biochemical and Cell-Based Assay Development and Implementation

Translating structural information into a quantitative understanding of biological activity requires a suite of biochemical and cell-based assays. These assays are designed to measure a compound's effect on a specific target or cellular pathway.

Biochemical Assays , such as radioenzymatic assays, measure the direct interaction of a compound with a purified target protein, often an enzyme. While specific radioenzymatic assay data for this compound is not prominently published, this technique is widely used in kinase inhibitor profiling. It typically involves measuring the transfer of a radiolabeled phosphate (B84403) (from ³²P-ATP or ³³P-ATP) by a kinase to its substrate, and quantifying the reduction in this activity in the presence of an inhibitor.

Cell-Based Assays measure a compound's activity within the complex environment of a living cell, providing insights into cell permeability, target engagement, and effects on downstream signaling pathways.

NanoBRET™ Target Engagement Assays: This is a live-cell assay that quantifies the binding of a compound to its target protein. promega.com The technology uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same protein. promega.com A test compound that enters the cell and binds to the target will compete with the tracer, causing a measurable decrease in the BRET signal. promega.com This method was used to confirm the on-target activity of a Furo[3,2-b]pyridine derivative (12f) against CLK1 in living cells, demonstrating its cellular potency. researchgate.net

NF-κB Signaling Assays: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Derivatives of the related Furo[3,2-c]pyridine scaffold have demonstrated anti-inflammatory properties by inhibiting the expression of inflammatory markers. An NF-κB signaling assay, often using a reporter gene (e.g., luciferase) under the control of an NF-κB response element, could be implemented to assess whether this compound or its analogs can modulate this pathway. A reduction in the reporter signal in stimulated cells treated with the compound would indicate inhibitory activity.

Table 2: Application of Cell-Based Assays for Furo[3,2-b]pyridine Derivatives

Assay TypeCompound ClassTarget / PathwayFinding / ApplicationReference
NanoBRET Assay3,5-disubstituted Furo[3,2-b]pyridine (12f)CLK1 KinaseConfirmed on-target activity and determined cellular potency. researchgate.net
Cell Proliferation Assay (Ba/F3)5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamide (10z)FGFR4 KinaseExhibited single-digit nanomolar activity against wild-type and mutant FGFR4. nih.gov
Cell Proliferation Assay (MTT)Furan[3,2-c]pyridine derivativesEsophageal Cancer Cells (KYSE70, KYSE150)Identified compounds with significant cytotoxic activity (IC₅₀ = 0.655 µg/mL). mdpi.com

Future Directions in Furo 3,2 B Pyridine 5 Carboxamide Research

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the exploration of the chemical space around the furo[3,2-b]pyridine (B1253681) core. While several methods exist, future research will likely focus on more sustainable, atom-economical, and diversity-oriented approaches.

One promising strategy involves the use of copper-mediated oxidative cyclization . nih.gov This method has been successfully employed for the assembly of the furo[3,2-b]pyridine scaffold and offers a powerful tool for generating a diverse set of derivatives. nih.govmedchemexpress.comnais.net.cn Further research in this area could focus on expanding the substrate scope and optimizing reaction conditions to improve yields and reduce the need for hazardous reagents.

Another area of interest is the development of concise, gram-scale syntheses that provide handles for chemoselective cross-coupling reactions. nih.gov Such routes are crucial for enabling extensive structure-activity relationship (SAR) studies by allowing for the facile introduction of various substituents at different positions of the furo[3,2-b]pyridine core. nih.gov For instance, a four-step synthesis has been described that allows for functionalization at the 3- and 5-positions, which is particularly useful for creating libraries of compounds for screening. nih.gov

Future synthetic explorations may also include:

Palladium-catalyzed multi-component reactions to construct the furo[3,2-b]pyridine ring system in a single step from readily available starting materials.

Flow chemistry approaches to enable safer, more scalable, and automated synthesis of these compounds.

Photoredox catalysis as a green and efficient method for forging key bonds in the furo[3,2-b]pyridine scaffold.

Synthetic StrategyKey FeaturesPotential Advantages
Copper-Mediated Oxidative CyclizationAssembly of the core scaffold.Good for generating diverse derivatives. nih.govmedchemexpress.comnais.net.cn
Concise, Gram-Scale SynthesisProvides handles for cross-coupling.Enables extensive SAR studies. nih.gov
Palladium-Catalyzed Multi-Component ReactionsSingle-step construction of the ring system.Increased efficiency and atom economy.
Flow ChemistryAutomated and scalable synthesis.Improved safety and control over reaction parameters.
Photoredox CatalysisGreen and efficient bond formation.Milder reaction conditions and reduced waste.

Design of Advanced Derivatives with Enhanced Selectivity or Activity

A significant focus of future research will be the rational design of advanced Furo[3,2-b]pyridine-5-carboxamide derivatives with improved potency and, crucially, enhanced selectivity for their biological targets. The furo[3,2-b]pyridine scaffold has proven to be a valuable template for kinase inhibitors, and fine-tuning its structure can lead to significant gains in selectivity. nih.govmedchemexpress.comnais.net.cnresearchgate.netresearchgate.netsigmaaldrich.comsigmaaldrich.com

One successful approach has been the bioisosteric replacement of other hinge-binding motifs with the furo[3,2-b]pyridine core. acs.org This strategy has been shown to improve the kinome-wide selectivity of inhibitors targeting activin receptor-like kinases (ALKs). acs.org The weaker interaction of the furo[3,2-b]pyridine core with the highly conserved kinase hinge region can lead to a reduction in off-target effects. acs.org

Future design strategies will likely involve:

Structure-based drug design (SBDD) utilizing X-ray crystallography and computational modeling to design derivatives that fit precisely into the binding sites of target proteins. researchgate.net

Decoration of the furo[3,2-b]pyridine core at various positions (e.g., 3, 5, and 7) to optimize interactions with the target and modulate physicochemical properties. nih.gov

Introduction of novel functional groups to the carboxamide moiety to explore new binding interactions and improve pharmacokinetic profiles.

Derivative Design StrategyGoalExample Application
Bioisosteric ReplacementEnhance selectivity.Replacement of pyrazolo[1,5-a]pyrimidine (B1248293) with furo[3,2-b]pyridine for ALK inhibitors. acs.org
Structure-Based Drug DesignImprove potency and selectivity.Design of inhibitors for cdc-like kinases (CLKs). researchgate.net
Scaffold DecorationOptimize interactions and properties.Synthesis of 3,5-disubstituted and 3,5,7-trisubstituted derivatives. nih.gov
Functional Group ModificationExplore new binding and improve PK.Modification of the carboxamide group.

Identification of New Biological Targets

The versatility of the furo[3,2-b]pyridine scaffold suggests that it may interact with a broader range of biological targets than currently known. While kinases have been the primary focus, future research will aim to identify novel protein targets for this class of compounds.

Current research has identified the following key biological targets for furo[3,2-b]pyridine derivatives:

Cdc-like kinases (CLKs): The furo[3,2-b]pyridine core is a novel scaffold for potent and highly selective inhibitors of CLKs, which are involved in the regulation of pre-mRNA splicing. nih.govmedchemexpress.comnais.net.cnresearchgate.netresearchgate.netsigmaaldrich.comsigmaaldrich.com

Cyclin-dependent kinases (CDKs): Certain furo[2,3-b]pyridine (B1315467) derivatives have shown inhibitory activity against CDK2, a key regulator of the cell cycle. nih.gov

Activin receptor-like kinases (ALKs): The furo[3,2-b]pyridine scaffold has been used to develop highly selective inhibitors of ALK1 and ALK2. acs.org

Hedgehog (Hh) signaling pathway: A subset of furo[3,2-b]pyridine derivatives has been identified as potent modulators of the Hedgehog signaling pathway, which is implicated in various cancers. nih.govmedchemexpress.comnais.net.cnresearchgate.netresearchgate.netsigmaaldrich.comsigmaaldrich.com

Serotonin (B10506) 5-HT1F receptors: Substituted furo[3,2-b]pyridines have been investigated as bioisosteres of 5-HT1F receptor agonists for the potential treatment of migraine. nih.gov

Pim kinases: Furo- and thieno-pyridine carboxamide compounds have been developed as inhibitors of Pim kinases, which are involved in cell survival and proliferation. google.com

Future approaches to identify new targets will likely include:

Phenotypic screening of diverse libraries of furo[3,2-b]pyridine derivatives in various disease models to uncover novel biological activities.

Chemical proteomics approaches , such as activity-based protein profiling (ABPP), to identify the direct protein targets of these compounds in a cellular context.

In silico target prediction using computational methods to screen for potential interactions with a wide range of proteins.

Biological TargetTherapeutic AreaReference
Cdc-like kinases (CLKs)Cancer nih.govmedchemexpress.comnais.net.cnresearchgate.netresearchgate.netsigmaaldrich.comsigmaaldrich.com
Cyclin-dependent kinases (CDKs)Cancer nih.gov
Activin receptor-like kinases (ALKs)Cancer, Fibrodysplasia Ossificans Progressiva acs.org
Hedgehog (Hh) signaling pathwayCancer nih.govmedchemexpress.comnais.net.cnresearchgate.netresearchgate.netsigmaaldrich.comsigmaaldrich.com
Serotonin 5-HT1F receptorsMigraine nih.gov
Pim kinasesCancer google.com

Development of Novel Therapeutic Concepts Based on this compound Scaffolds

The identification of new biological targets will pave the way for the development of novel therapeutic concepts based on the this compound scaffold. The privileged nature of this chemical framework suggests its potential application in a wide range of diseases beyond cancer.

Future therapeutic concepts could include:

Targeting neurodegenerative diseases: Given the ability of some heterocyclic compounds to cross the blood-brain barrier, furo[3,2-b]pyridine derivatives could be explored for their potential in treating diseases like Alzheimer's and Parkinson's by targeting specific kinases or other proteins involved in neuronal function.

Development of anti-inflammatory agents: Many inflammatory processes are regulated by kinases, making furo[3,2-b]pyridine-based kinase inhibitors potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Combating infectious diseases: The furo[2,3-b]pyridine core has shown activity against multidrug-resistant Mycobacterium tuberculosis. nih.gov This opens up the possibility of developing novel anti-infective agents based on the furo[3,2-b]pyridine scaffold.

PROTACs and Molecular Glues: The furo[3,2-b]pyridine scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs) or molecular glues to induce the degradation of disease-causing proteins, offering a novel therapeutic modality.

The continued exploration of the this compound scaffold and its derivatives holds immense promise for the discovery of new medicines to address unmet medical needs. The synergistic combination of innovative synthetic chemistry, rational drug design, and a deeper understanding of the biological targets of these compounds will be crucial for realizing their full therapeutic potential.

Q & A

Q. What steps are critical in designing a scalable electrocatalytic synthesis for this compound derivatives?

  • Methodological Answer :
  • Electrode selection : Use platinum or carbon electrodes to minimize side reactions.
  • Mediator optimization : Screen ammonium salts (e.g., acetate vs. nitrate) for redox compatibility.
  • Batch vs. flow systems : For scalability, flow reactors with controlled residence times (e.g., 90 minutes) improve reproducibility.
  • Workup : Replace column chromatography with solvent precipitation (e.g., ethanol/water) to reduce purification time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.